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molecular formula C17H19NO3 B8405540 1-Azabicyclo[2.2.2]oct-3-yl 2-hydroxy-2-phenyl-3-butynoate

1-Azabicyclo[2.2.2]oct-3-yl 2-hydroxy-2-phenyl-3-butynoate

Cat. No. B8405540
M. Wt: 285.34 g/mol
InChI Key: LBPIXGJWUMHEPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04465834

Procedure details

The above ester (13.0 g., 0.5 mole) was dissolved in 500 ml. of THF, cooled to 5° in an ice bath and treated, dropwise with a THF solution of ethynylmagnesium bromide prepared by known procedures from magnesium (1.3 g., 0.055 g. atom), ethyl bromide (5.5 g., 0.05 mole) and excess acetylene. The reaction mixture was stirred at room temperature for 23 hours, and then poured onto 100 ml. of cold water containing 20 g. of ammonium chloride. The mixture was extracted with ether and then with chloroform. The organic extracts were combined, dried and subsequently stripped of volatile components in vacuo to yield 12.0 g. of oil. The product (3.6 g., 25%) was precipitated from the oil by the addition of ether, and melted at 154°-156° C. after recrystallization from hexane. N.m.r. spectroscopy verified the structural assignments.
Name
ester
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 g
Type
solvent
Reaction Step Four
Name
ethynylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=[O:19])[C:8]([O:10][CH:11]2[CH:16]3[CH2:17][CH2:18][N:13]([CH2:14][CH2:15]3)[CH2:12]2)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:20]([Mg]Br)#[CH:21].[Mg].C(Br)C.C#C.[Cl-].[NH4+]>O.C1COCC1>[C:20]([C:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)([OH:19])[C:8]([O:10][CH:11]1[CH:16]2[CH2:17][CH2:18][N:13]([CH2:14][CH2:15]2)[CH2:12]1)=[O:9])#[CH:21] |f:5.6|

Inputs

Step One
Name
ester
Quantity
13 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)OC1CN2CCC1CC2)=O
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
[Mg]
Name
Quantity
5.5 g
Type
reactant
Smiles
C(C)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
20 g
Type
solvent
Smiles
O
Step Five
Name
ethynylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 23 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto 100 ml
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to yield 12.0 g
CUSTOM
Type
CUSTOM
Details
The product (3.6 g., 25%) was precipitated from the oil by the addition of ether, and melted at 154°-156° C.
CUSTOM
Type
CUSTOM
Details
after recrystallization from hexane

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
Smiles
C(#C)C(C(=O)OC1CN2CCC1CC2)(O)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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